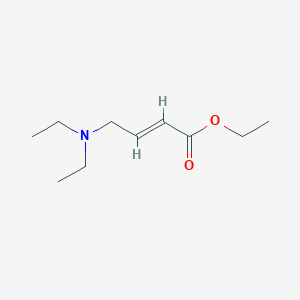

Ethyl 4-(diethylamino)but-2-enoate

Description

Ethyl 4-(diethylamino)but-2-enoate is an α,β-unsaturated ester featuring a diethylamino group at the 4-position of its but-2-enoate backbone. This article compares its inferred properties with structurally related compounds, leveraging data from analogs described in the literature.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl (E)-4-(diethylamino)but-2-enoate |

InChI |

InChI=1S/C10H19NO2/c1-4-11(5-2)9-7-8-10(12)13-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ |

InChI Key |

FQGKWCFFDSCHOH-BQYQJAHWSA-N |

Isomeric SMILES |

CCN(CC)C/C=C/C(=O)OCC |

Canonical SMILES |

CCN(CC)CC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(diethylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(diethylamino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(diethylamino)but-2-enoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Substituted But-2-enoates

Ethyl (E)-4-(dimethylamino)but-2-enoate (CAS 1086268-91-8)

- Structure: Differs by a dimethylamino group instead of diethylamino.

- Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 157.21 .

- The dimethylamino group may offer weaker electron-donating effects, altering reactivity in conjugate additions.

- Applications : Used in synthetic intermediates for pharmaceuticals due to its manageable volatility and stability .

Ethyl 4-amino-2-chlorobut-2-enoate

- Structure: Features a primary amino group and a chlorine atom at the 2-position.

- Molecular Formula: C₆H₁₀ClNO₂; Molecular Weight: 163.60 .

- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the β-carbon, enhancing reactivity toward nucleophiles. The primary amino group may participate in intramolecular cyclization or act as a site for further functionalization .

Phosphoryl and Aromatic Derivatives

(E)-Ethyl 4-(diethoxyphosphoryl)but-2-enoate

- Structure: Replaces the diethylamino group with a diethoxyphosphoryl moiety.

- Key Differences: The phosphoryl group introduces strong electron-withdrawing effects, making the α,β-unsaturated ester more reactive in Horner-Wadsworth-Emmons reactions . Potential applications in synthesizing alkenes or as a ligand in organometallic catalysis .

Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

Tributyltin Complexes and Bioactive Derivatives

Tributylstannyl (Z)-4-(cyclohexylamino)-4-oxobut-2-enoate (Ch-442)

- Structure: Combines a tributyltin group with a cyclohexylamino-oxo substituent.

- Key Differences :

Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate

Biological Activity

Ethyl 4-(diethylamino)but-2-enoate, also known as a derivative of butenoic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the implications of its pharmacological properties.

Synthesis

This compound can be synthesized through various methods, including esterification and Michael addition reactions. The compound is characterized by its unique structure, which incorporates a diethylamino group that enhances its solubility and biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of butenoic acid exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| 14g | A549 (Lung Cancer) | 5.0 ± 1.1 | Superior potency compared to sunitinib |

| 14h | KB (Oral Cancer) | >100 | Ineffective |

| 14c | K111 (Melanoma) | Not specified | Effective |

| 14f | NCI-H460 (Lung Cancer) | Not specified | Effective |

These findings indicate that modifications in the N-substituents can lead to enhanced cytotoxic effects against tumor cells .

The mechanism through which this compound exerts its antitumor effects involves the inhibition of key signaling pathways associated with tumor growth. For example, compounds related to this compound have shown to inhibit VEGFR2, a critical receptor in angiogenesis:

| Compound | VEGFR2 Inhibition IC50 (nM) |

|---|---|

| 14g | 5.0 ± 1.1 |

| 14h | Similar potency to sunitinib |

This inhibition suggests that such compounds could be further developed as therapeutic agents targeting vascular endothelial growth factor signaling in cancer treatments .

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

- Study on Lung Cancer : A study evaluating the effects of various derivatives on A549 cells highlighted the potential of this compound in reducing cell viability significantly compared to controls.

- Melanoma Research : Another case study focused on melanoma cells indicated that certain structural modifications led to improved outcomes in cell proliferation assays.

- Combination Therapies : Research has also looked into the synergistic effects when combined with existing chemotherapeutics, suggesting enhanced efficacy when used in conjunction with other agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.